1-(2-Iodo-3-methylbenzoyl)azetidine
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Overview
Description
1-(2-Iodo-3-methylbenzoyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of the iodo and methyl groups on the benzoyl moiety adds unique reactivity and potential applications to this compound. Azetidines are known for their significant ring strain, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodo-3-methylbenzoyl)azetidine can be synthesized through various methods. . This method efficiently produces functionalized azetidines. Another method involves the DABCO-catalyzed [2+2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodo-3-methylbenzoyl)azetidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate dihydrate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Isoxazolidine derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Functionalized azetidine derivatives with various substituents.
Scientific Research Applications
1-(2-Iodo-3-methylbenzoyl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Iodo-3-methylbenzoyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: The four-membered azetidine ring provides a balance between ring strain and stability, making it a versatile scaffold for various chemical transformations .
Properties
IUPAC Name |
azetidin-1-yl-(2-iodo-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-8-4-2-5-9(10(8)12)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDXVDHJLKTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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